![molecular formula C21H16FN5O4 B2754680 methyl 4-({[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate CAS No. 1021045-90-8](/img/structure/B2754680.png)
methyl 4-({[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-({[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate” is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Synthesis Analysis
While there is no direct information available on the synthesis of this specific compound, related compounds such as midazolam and its analogues have been synthesized using isocyanide reagents . This methodology allows for the preparation of imidazobenzodiazepine intermediates via an improved process . One-pot condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions leads to the formation of imidazobenzodiazepine .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds containing a triazole structure exhibit broad biological activities, including antimicrobial properties . They can be used in the development of new antimicrobial drugs.
Analgesic and Anti-inflammatory Properties
Triazole compounds have been found to possess analgesic and anti-inflammatory activities . This makes them potential candidates for the development of pain relief and anti-inflammatory medications.
Anticonvulsant Activity
Triazole compounds have shown anticonvulsant activities . They could be used in the development of new treatments for conditions like epilepsy.
Antineoplastic and Anticancer Properties
Triazole compounds have demonstrated antineoplastic and anticancer activities . They could be used in the development of new cancer treatments.
Antimalarial and Antiviral Properties
Triazole compounds have shown antimalarial and antiviral properties . They could be used in the development of new treatments for diseases like malaria and various viral infections.
Agrochemical Applications
Compounds containing a triazole structure have important application value in agrochemistry . They could be used in the development of new pesticides and fertilizers.
Material Chemistry Applications
Triazole compounds have applications in material chemistry . They could be used in the development of new materials with unique properties.
Antiproliferative Activity
Triazole compounds have shown antiproliferative activities . They could be used in the development of treatments for diseases characterized by abnormal cell proliferation, such as cancer.
Mecanismo De Acción
Target of Action
Similar compounds have been known to act aspotassium competitive acid blockers (P-CABs) . P-CABs are a class of drugs used to treat acid-related diseases.
Mode of Action
As a potential P-CAB, this compound likely works by competing with potassium ions at the binding sites of proton pumps . This competition inhibits the function of the proton pumps, reducing the production of gastric acid.
Biochemical Pathways
P-cabs generally affect thegastric proton pump (H+/K+ ATPase) pathway . By inhibiting this enzyme, they reduce gastric acid secretion, thereby alleviating symptoms of acid-related diseases.
Result of Action
The result of this compound’s action would likely be a reduction in gastric acid secretion . This could help alleviate symptoms of acid-related diseases such as gastric ulcers, duodenal ulcers, and gastroesophageal reflux disease.
Propiedades
IUPAC Name |
methyl 4-[[2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O4/c1-31-21(30)14-4-8-16(9-5-14)24-19(28)11-26-20(29)18-10-17(25-27(18)12-23-26)13-2-6-15(22)7-3-13/h2-10,12H,11H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRFNBHGEVVRJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-indol-3-yl)ethyl]-N''-[[3-(4-methoxyphenyl)sulfonyl-2-oxazolidinyl]methyl]oxamide](/img/structure/B2754597.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-cyano-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2754598.png)
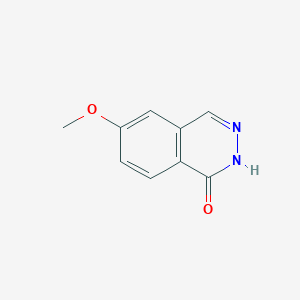
![3-(3-chloro-4-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2754601.png)
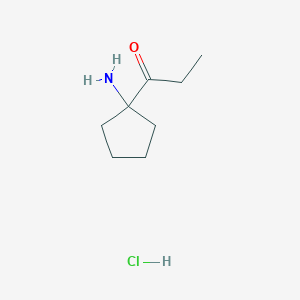
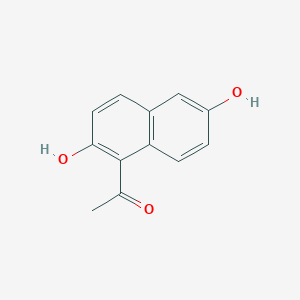

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(isopropylsulfonyl)phenyl)acetate](/img/structure/B2754608.png)
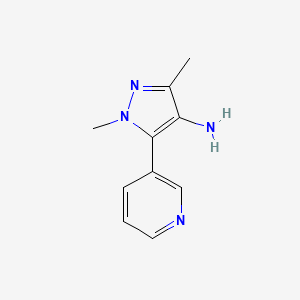
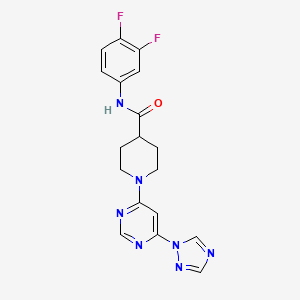

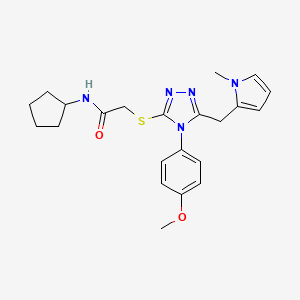

![5-((2,6-Dimethylmorpholino)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2754620.png)